molecular formula C14H18BrN3O2 B6275463 tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate CAS No. 2763740-73-2

tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Cat. No. B6275463
CAS RN: 2763740-73-2
M. Wt: 340.2
InChI Key:
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Description

Tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a highly versatile and powerful reagent used in the synthesis of a wide range of compounds. It is a brominated imidazopyridine derivative that is used in the preparation of pharmaceuticals and other compounds with a wide range of applications. These compounds are used in the synthesis of drugs, dyes, and other materials. This versatile reagent has been used in a variety of laboratory experiments and industrial processes.

Scientific Research Applications

Tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a versatile reagent with a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other materials with a wide range of applications. It has also been used in the synthesis of compounds with potential therapeutic applications, such as antibiotics, antifungals, and antivirals. It has also been used in the synthesis of dyes, pigments, and other materials with a wide range of applications.

Mechanism of Action

Tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is an active reagent that functions by forming a covalent bond with the substrate molecule. The bromide group is deprotonated and then the resulting anion is reacted with the base to form the desired product. This reaction is reversible and the product can be regenerated by hydrolysis.
Biochemical and Physiological Effects
Tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a powerful reagent that can be used in a variety of biochemical and physiological experiments. It has been used in the synthesis of compounds with potential therapeutic applications, such as antibiotics, antifungals, and antivirals. It has also been used in the synthesis of dyes, pigments, and other materials with a wide range of applications.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has several advantages for laboratory experiments. It is a highly versatile reagent that can be used in a variety of experiments. It is also relatively easy to use and can be used in a variety of solvents. The reaction is typically carried out at room temperature and can be completed in a few hours. However, it should be noted that the reagent is highly toxic and should be handled with caution.

Future Directions

Tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has a wide range of potential applications, and there are many potential future directions for research. These include the development of new synthetic methods, the synthesis of new compounds with potential therapeutic applications, and the exploration of new applications for existing compounds. Additionally, further research into the biochemical and physiological effects of this reagent could provide valuable insights into its potential applications.

Synthesis Methods

Tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is synthesized by the reaction of tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate with a suitable base such as potassium carbonate in a solvent such as acetonitrile. The reaction proceeds in two steps: first, the bromide group is deprotonated, and then the resulting anion is reacted with the base to form the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves the reaction of tert-butyl carbamate with 8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, followed by reduction and subsequent reaction with (1S)-1-aminoethyl-2-methyl-imidazolidin-4-one.", "Starting Materials": [ "tert-butyl carbamate", "8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde", "sodium borohydride", "(1S)-1-aminoethyl-2-methyl-imidazolidin-4-one", "diethyl ether", "dichloromethane", "triethylamine", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in diethyl ether and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add sodium borohydride to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Quench the reaction with methanol and water.", "Step 5: Extract the product with dichloromethane and dry over magnesium sulfate.", "Step 6: Dissolve the product in methanol and add (1S)-1-aminoethyl-2-methyl-imidazolidin-4-one. Stir the mixture at room temperature for 24 hours.", "Step 7: Quench the reaction with methanol and water.", "Step 8: Extract the product with dichloromethane and dry over magnesium sulfate.", "Step 9: Purify the product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] }

CAS RN

2763740-73-2

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.2

Purity

95

Origin of Product

United States

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